

Structure and molecular formula of Methyl 2-acetoxybenzoate.

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Compound of Interest

Compound Name: Methyl 2-acetoxybenzoate

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An In-depth Technical Guide to Methyl 2-acetoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-acetoxybenzoate, also known as methyl acetylsalicylate or aspirin methyl ester, is a derivative of acetylsalicylic acid.^[1] With the molecular formula $C_{10}H_{10}O_4$, this compound holds significance as a potential prodrug and an important intermediate in the synthesis of various pharmaceuticals and fragrances.^[1] Its anti-inflammatory properties, stemming from its relationship to the renowned nonsteroidal anti-inflammatory drug (NSAID) aspirin, make it a subject of interest in drug development and inflammatory disease research.^{[1][2]} This technical guide provides a comprehensive overview of the structure, molecular formula, physicochemical properties, synthesis, and analytical protocols for **Methyl 2-acetoxybenzoate**, tailored for a scientific audience.

Chemical Structure and Molecular Formula

Methyl 2-acetoxybenzoate is an ester characterized by an aromatic benzene ring substituted with an acetoxy group and a methyl ester group at positions 2 and 1, respectively.

Molecular Formula: $C_{10}H_{10}O_4$

Structure:

Synonyms: Methyl acetylsalicylate, Aspirin methyl ester, Benzoic acid, 2-(acetyloxy)-, methyl ester.

Physicochemical Properties

A summary of the key physicochemical properties of **Methyl 2-acetoxybenzoate** is presented in the table below.

Property	Value	Reference
Molecular Weight	194.19 g/mol	[3]
Appearance	White to light yellow solid	[3]
Melting Point	51.5 °C	[4]
Boiling Point	136 °C	[4]
Solubility	Soluble in organic solvents like DMSO, PEG300, and Corn Oil. [2]	[2]

Synthesis of Methyl 2-acetoxybenzoate

The synthesis of **Methyl 2-acetoxybenzoate** can be achieved through the esterification of acetylsalicylic acid (aspirin) with methanol, catalyzed by a strong acid.

Experimental Protocol: Fischer Esterification of Acetylsalicylic Acid

This protocol describes the synthesis of **Methyl 2-acetoxybenzoate** from acetylsalicylic acid and methanol using sulfuric acid as a catalyst.

Materials:

- Acetylsalicylic acid (aspirin)

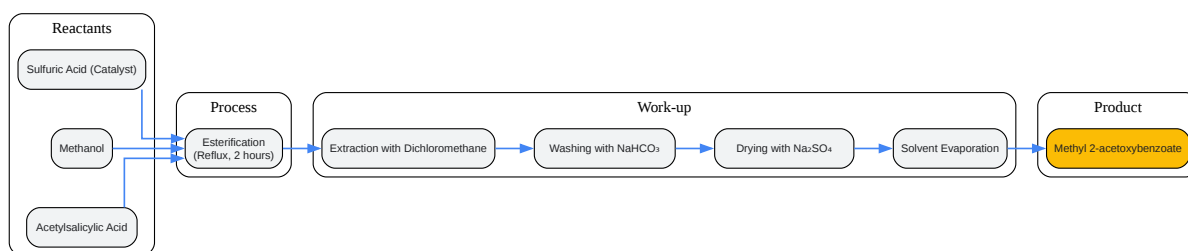
- Methanol (anhydrous)
- Concentrated Sulfuric Acid (H_2SO_4)
- Sodium Bicarbonate (NaHCO_3) solution (5% aqueous)
- Dichloromethane (CH_2Cl_2)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Stirring hotplate
- Rotary evaporator

Procedure:

- In a 100 mL round-bottom flask, dissolve 10.0 g of acetylsalicylic acid in 40 mL of methanol.
- Slowly add 1.5 mL of concentrated sulfuric acid to the solution while stirring.
- Attach a reflux condenser and heat the mixture to a gentle boil for 2 hours using a stirring hotplate.
- After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
- Add 50 mL of dichloromethane to the separatory funnel.
- Wash the organic layer sequentially with 50 mL of water and 50 mL of 5% sodium bicarbonate solution.
- Dry the organic layer over anhydrous sodium sulfate.

- Filter the drying agent and remove the solvent using a rotary evaporator to yield crude **Methyl 2-acetoxybenzoate**.
- The crude product can be further purified by recrystallization or column chromatography.

Synthesis Workflow



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Synthesis workflow for **Methyl 2-acetoxybenzoate**.

Analytical Protocols

Accurate quantification and characterization of **Methyl 2-acetoxybenzoate** are crucial for research and quality control. Below are detailed protocols for its analysis using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative analysis of **Methyl 2-acetoxybenzoate** in bulk and formulated products.[5]

Instrumentation and Conditions:

Parameter	Specification
HPLC System	Standard system with UV detector
Column	C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase	Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
UV Detection	237 nm
Run Time	10 minutes

Standard Solution Preparation:

- Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of **Methyl 2-acetoxybenzoate** reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[5]
- Working Standard (0.1 mg/mL): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.[5]

Sample Preparation:

- Drug Substance: Accurately weigh approximately 25 mg of the **Methyl 2-acetoxybenzoate** sample and prepare a 1 mg/mL stock solution as described for the standard. Prepare a 0.1 mg/mL working sample solution by diluting the stock solution.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct GC-MS analysis of **Methyl 2-acetoxybenzoate** may be challenging due to its polarity. Derivatization can improve its volatility and thermal stability.[6]

Derivatization Protocol (Hydrolysis followed by Silylation):

- Alkaline Hydrolysis: Cleave the ester bond by saponification with an alkaline solution to yield methyl salicylate and acetate.
- Silylation: The resulting hydroxyl group of methyl salicylate can be derivatized using a silylating agent (e.g., BSTFA) to increase volatility.

GC-MS Conditions (for the derivatized analyte):

Parameter	Specification
GC System	Standard GC with a mass selective detector
Column	DB-5ms, 30 m x 0.25 mm, 0.25 μ m film thickness
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Inlet Temperature	250 °C
Oven Program	Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line	280 °C
Ion Source Temp	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Range	40-450 amu

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR are powerful tools for the structural elucidation and purity assessment of **Methyl 2-acetoxybenzoate**.

Sample Preparation:

- Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Expected ^1H NMR Chemical Shifts (in CDCl_3):

- Aromatic Protons: δ 7.0-8.0 ppm (multiplets, 4H)
- Methyl Ester Protons: δ ~3.9 ppm (singlet, 3H)
- Acetoxy Methyl Protons: δ ~2.3 ppm (singlet, 3H)

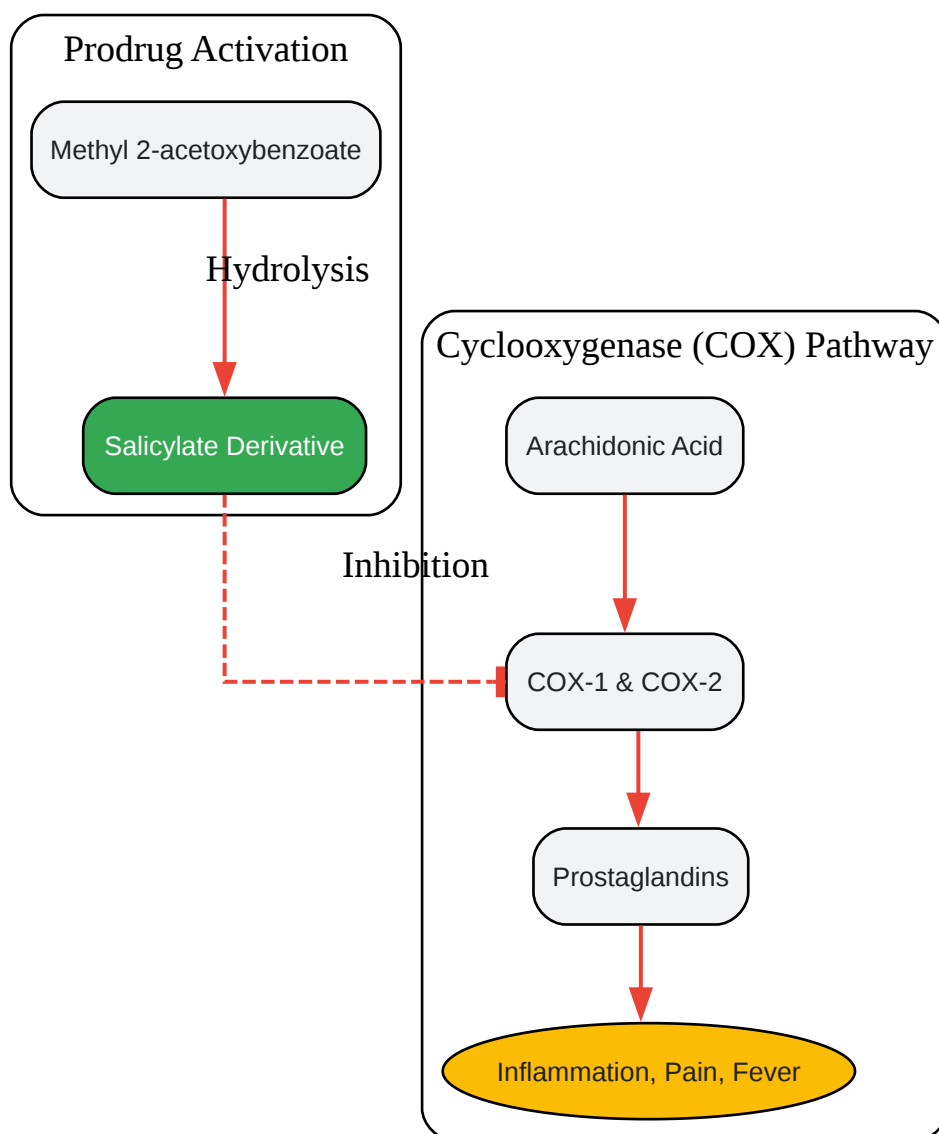
Expected ^{13}C NMR Chemical Shifts (in CDCl_3):

- Ester Carbonyls: δ ~165-170 ppm
- Aromatic Carbons: δ ~120-150 ppm
- Methyl Ester Carbon: δ ~52 ppm
- Acetoxy Methyl Carbon: δ ~21 ppm

Mechanism of Action and Signaling Pathway

Methyl 2-acetoxybenzoate is considered a prodrug of aspirin.^[1] Its primary mechanism of action is believed to involve its hydrolysis to salicylate derivatives, which then inhibit the cyclooxygenase (COX) enzymes (COX-1 and COX-2).^[7] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.^[7]

Proposed Signaling Pathway: Inhibition of Prostaglandin Synthesis



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Proposed mechanism of action for **Methyl 2-acetoxybenzoate**.

Conclusion

Methyl 2-acetoxybenzoate is a compound with significant potential in pharmaceutical and chemical research. This guide has provided a detailed overview of its structure, properties, synthesis, and analysis, along with its proposed mechanism of action. The provided protocols offer a solid foundation for researchers and drug development professionals working with this molecule. Further investigation into its specific pharmacological profile and signaling pathways is warranted to fully elucidate its therapeutic potential.

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